An In-depth Technical Guide to 2-Methyl-3-nitrobenzohydrazide
An In-depth Technical Guide to 2-Methyl-3-nitrobenzohydrazide
CAS Number: 869942-83-6
This technical guide provides a comprehensive overview of 2-Methyl-3-nitrobenzohydrazide, a chemical compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, and potential biological activities, supported by experimental data and methodologies.
Chemical and Physical Properties
2-Methyl-3-nitrobenzohydrazide is an organic compound with the molecular formula C₈H₉N₃O₃ and a molecular weight of 195.18 g/mol . It belongs to the benzohydrazide class of compounds, which are noted for their diverse biological activities. The structure consists of a benzene ring substituted with a methyl group at the 2-position, a nitro group at the 3-position, and a hydrazide functional group. The presence of the nitro group and the hydrazide moiety makes it a versatile intermediate for the synthesis of more complex molecules and suggests potential pharmacological applications.
| Property | Value |
| CAS Number | 869942-83-6 |
| Molecular Formula | C₈H₉N₃O₃ |
| Molecular Weight | 195.18 g/mol |
| Synonyms | Benzoic acid, 2-methyl-3-nitro-, hydrazide[1] |
Synthesis
The synthesis of 2-Methyl-3-nitrobenzohydrazide typically proceeds through a two-step process. The first step involves the synthesis of its precursor, 2-methyl-3-nitrobenzoic acid, followed by the conversion of the carboxylic acid to the corresponding hydrazide.
Step 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid
Several methods have been reported for the synthesis of 2-methyl-3-nitrobenzoic acid. One common approach involves the oxidation of 3-nitro-o-xylene.
Experimental Protocol: Oxidation of 3-Nitro-o-xylene [2]
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Materials: 3-nitro-o-xylene, manganese acetate, cobalt acetate, n-hexanoic acid, hydrogen peroxide, sodium hydroxide, hydrochloric acid.
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Procedure:
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In a 500 ml three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.
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Add 76 g (0.66 mol) of n-hexanoic acid to the mixture.
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Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise.
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Gradually raise the temperature to 60 °C and maintain the reaction for 12 hours. Monitor the reaction progress by HPLC until the concentration of 3-nitro-o-xylene is less than 2%.
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Add 34 g (0.85 mol) of aqueous sodium hydroxide solution to the reaction system and separate the aqueous layer.
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Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.
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The desired product, 2-methyl-3-nitrobenzoic acid, will precipitate and can be collected by suction filtration. This method reportedly yields approximately 20.78 g (87%) of the product.[2]
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Step 2: Synthesis of 2-Methyl-3-nitrobenzohydrazide
The conversion of a carboxylic acid to a hydrazide is a standard organic transformation. A general method involves the reaction of the corresponding methyl ester with hydrazine hydrate.
Experimental Protocol: General Synthesis of Benzohydrazides [1]
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Materials: Methyl benzoate (as a representative ester), hydrazine hydrate, ethanol.
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Procedure (Conventional Method):
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A mixture of the methyl ester (e.g., methyl 2-methyl-3-nitrobenzoate, 0.01 mol) and hydrazine hydrate (0.012 mol) is refluxed for 2 hours.[1]
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The reaction mixture is then cooled to room temperature, which should result in the precipitation of the white product.
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The precipitate is filtered and washed thoroughly with water.
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Procedure (Microwave Method):
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A mixture of the methyl ester (0.01 mol) and hydrazine hydrate (0.012 mol) is placed in a beaker and refluxed at 350 W for 2 minutes in a microwave reactor.[1]
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1 mL of ethanol is added, and the mixture is subjected to microwave irradiation for an additional minute at 500 W.[1]
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The resulting white precipitate is washed with water and dried. It can be further purified by recrystallization from ethanol.[1]
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Potential Biological Activities
While specific biological data for 2-Methyl-3-nitrobenzohydrazide is not extensively available in the reviewed literature, the broader class of benzohydrazide and nitro-containing compounds has demonstrated significant potential in drug discovery.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzohydrazide derivatives. These compounds have shown cytotoxic effects against various cancer cell lines, including human colon cancer (HCT 116) and lung carcinoma (A-549) cell lines.[1] For instance, certain 2/3-bromo-N'-(substituted benzylidene) benzohydrazides have exhibited potent anticancer activity, with some compounds showing IC50 values as low as 1.88 µM against HCT 116 cells.[1] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Benzohydrazide derivatives have also been investigated for their antimicrobial properties. Studies have shown that these compounds can exhibit activity against a range of bacteria and fungi.[1] For example, some synthesized N'-[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazides displayed greater antibacterial activity compared to their antifungal activity.[1] The structure-activity relationship studies of some steroidal hydrazones revealed that the presence of a 3-nitrobenzohydrazide moiety was beneficial for antibacterial activity.[3]
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of 2-Methyl-3-nitrobenzohydrazide, standard in vitro assays can be employed.
Anticancer Activity Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound on cancer cell lines.
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Cell Lines: Human cancer cell lines such as HCT-116 (colon) or A-549 (lung).
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Procedure:
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Seed cancer cells in a 96-well plate and incubate for 24 hours.
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Treat the cells with various concentrations of 2-Methyl-3-nitrobenzohydrazide and incubate for 48-72 hours.
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Add MTT solution to each well and incubate for 4 hours.
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Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
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Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
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Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
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Procedure:
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Prepare serial dilutions of 2-Methyl-3-nitrobenzohydrazide in a 96-well microtiter plate.
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Add a standardized inoculum of the test microorganism to each well.
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Incubate the plates at an appropriate temperature for 18-24 hours.
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The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
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Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the logical workflow from the synthesis of the precursor to the biological evaluation of 2-Methyl-3-nitrobenzohydrazide.
Caption: Workflow for the synthesis and evaluation of 2-Methyl-3-nitrobenzohydrazide.
